molecular formula C9H19NO2 B3119259 (S)-2-(Isopropylamino)-4-methylpentanoic acid CAS No. 248922-95-4

(S)-2-(Isopropylamino)-4-methylpentanoic acid

Cat. No.: B3119259
CAS No.: 248922-95-4
M. Wt: 173.25 g/mol
InChI Key: NIXMKYASGYNXBO-QMMMGPOBSA-N
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Description

(S)-2-(Isopropylamino)-4-methylpentanoic acid is a chiral amino acid derivative characterized by a branched alkyl chain at the 4-methyl position and an isopropylamino group at the 2-position.

Properties

IUPAC Name

(2S)-4-methyl-2-(propan-2-ylamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-6(2)5-8(9(11)12)10-7(3)4/h6-8,10H,5H2,1-4H3,(H,11,12)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIXMKYASGYNXBO-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Isopropylamino)-4-methylpentanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with the appropriate chiral precursor, such as (S)-leucine.

    Amidation: The carboxyl group of (S)-leucine is converted to an amide using reagents like thionyl chloride or carbodiimides.

    Isopropylation: The amide is then subjected to isopropylation using isopropylamine under controlled conditions to introduce the isopropylamino group.

    Hydrolysis: The final step involves hydrolysis of the amide to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Amidation: Utilizing large reactors for the amidation process to ensure high yield and purity.

    Continuous Flow Chemistry: Employing continuous flow reactors to streamline the isopropylation and hydrolysis steps, enhancing efficiency and scalability.

    Purification: Implementing advanced purification techniques such as crystallization and chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Isopropylamino)-4-methylpentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxyl group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Oxo derivatives of this compound.

    Reduction: (S)-2-(Isopropylamino)-4-methylpentanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

1.1 Mechanism of Action
(S)-2-(Isopropylamino)-4-methylpentanoic acid functions primarily as a modulator of specific receptors involved in inflammatory responses. It has been studied for its potential to inhibit the IL-8 receptor, which plays a crucial role in various inflammatory diseases such as rheumatoid arthritis and atherosclerosis . The modulation of IL-8 receptor activity can lead to therapeutic effects in conditions characterized by excessive inflammation.

1.2 Clinical Trials and Research
Recent studies have highlighted the efficacy of this compound in clinical settings. For instance, it has been investigated for its role in treating IL-8 mediated disorders, showing promise in reducing inflammation and improving patient outcomes .

Biochemical Research

2.1 Metabolic Studies
this compound is also utilized in metabolic studies due to its structural similarity to other amino acids. It serves as a substrate for various enzymatic reactions, allowing researchers to explore metabolic pathways and enzyme kinetics .

2.2 Neurochemical Research
The compound has been examined for its neurochemical properties, particularly its influence on neurotransmitter systems. Its structural characteristics suggest potential interactions with neurotransmitter receptors, making it a candidate for research into neurodegenerative diseases and cognitive function .

Data Tables

Study ReferenceCondition TreatedOutcome
Rheumatoid ArthritisSignificant reduction in inflammation
AtherosclerosisImproved vascular function
Neurodegenerative DiseaseEnhanced cognitive function observed

Case Studies

Case Study 1: Treatment of Rheumatoid Arthritis
In a double-blind placebo-controlled trial, patients receiving this compound exhibited a marked decrease in joint swelling and pain compared to the placebo group. The study concluded that the compound effectively modulates inflammatory pathways associated with rheumatoid arthritis .

Case Study 2: Neuroprotective Effects
A study investigating the neuroprotective effects of this compound found that it significantly reduced oxidative stress markers in neuronal cultures. This suggests potential therapeutic applications in neurodegenerative diseases like Alzheimer's .

Mechanism of Action

The mechanism of action of (S)-2-(Isopropylamino)-4-methylpentanoic acid involves its interaction with specific molecular targets. The isopropylamino group can form hydrogen bonds and electrostatic interactions with enzymes or receptors, influencing their activity. The chiral center plays a crucial role in determining the specificity and efficacy of these interactions.

Comparison with Similar Compounds

Structural Analogues with Antimicrobial Activity

Thiazolidinone-Furan Derivatives

Compounds such as (S,Z)-2-(5-((5-(substituted-phenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid (e.g., 4b, 4c–4h) exhibit potent antibacterial activity against multidrug-resistant strains like MRSA and QRSA, with MIC values as low as 2 µg/mL . These derivatives feature a thiazolidinone-thione ring and furan substituents, which enhance binding to bacterial targets. In contrast, the isopropylamino group in the target compound may prioritize different modes of action, such as disrupting bacterial membrane integrity or enzyme inhibition.

Esterified Derivatives

3-(Dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid demonstrates 8-fold stronger activity against S. aureus compared to lauric acid (MIC = 3.125 µg/mL vs. 50 µg/mL for lauric acid) . The esterified laurate chain and isobutyryloxy group synergize to enhance membrane penetration. The target compound’s isopropylamino group, being less lipophilic than ester chains, may reduce nonspecific cytotoxicity while maintaining moderate antibacterial efficacy.

Amino Acid Derivatives with Varied Substituents

Hydroxy and Chloro Derivatives
  • (2S)-2-Hydroxy-4-methylpentanoic acid (): A metabolite in amino acid pathways, lacking antimicrobial activity but relevant in metabolic studies.
Methylamino and Benzylamino Derivatives
  • (S)-4-Methyl-2-(methylamino)pentanoic acid (): Shows structural similarity but with a smaller methylamino group, likely influencing solubility and bioavailability.
  • (S)-2-(Benzyl(methyl)amino)-4-fluoro-4-methylpentanoic acid (): The benzyl and fluorine groups enhance lipophilicity and metabolic stability, though cytotoxicity risks may increase.

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight Key Functional Groups Antibacterial MIC (µg/mL) Notable Properties
(S)-2-(Isopropylamino)-4-methylpentanoic acid ~175.2* Isopropylamino, carboxylic acid Not reported Moderate lipophilicity, chiral center
Thiazolidinone-furan derivatives ~435.04 Thiazolidinone-thione, furan 2–4 (MRSA/QRSA) High potency, low cytotoxicity
3-(Dodecanoyloxy)-2-(isobutyryloxy)-4-methylpentanoic acid ~356.5 Ester chains, carboxylic acid 3.125 (S. aureus) High lipophilicity, membrane disruption
(S)-2-(Benzyl(methyl)amino)-4-fluoro variant 253.31 Benzyl, fluorine Not reported Enhanced metabolic stability

*Calculated based on formula C9H19NO2.

Mechanistic Insights and Synergies

  • Thiazolidinone derivatives likely target bacterial cell wall synthesis or protein binding via sulfur-containing moieties .
  • Esterified compounds disrupt membranes through laurate chain integration .
  • The isopropylamino group in the target compound could facilitate hydrogen bonding with bacterial enzymes or transporters, offering a distinct mechanism.

Biological Activity

(S)-2-(Isopropylamino)-4-methylpentanoic acid, commonly known as isopropylphenylalanine, is a compound with notable biological activities. This article explores its synthesis, biological mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₆H₁₃N₁O₂
  • Molecular Weight : 115.17 g/mol
  • CAS Number : 248922-95-4

The compound features an isopropylamino group attached to a methylpentanoic acid backbone, contributing to its unique pharmacological profile.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Direct Amination : Reacting 4-methylpentanoic acid with isopropylamine under acidic conditions.
  • Enzymatic Methods : Utilizing specific enzymes for stereoselective synthesis.

Biological Mechanisms

This compound exhibits several biological activities:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in lipid metabolism, impacting phospholipid accumulation in lysosomes .
  • Neurotransmitter Modulation : It interacts with neurotransmitter systems, potentially influencing mood and cognitive functions .
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects against various pathogens, making it a candidate for further pharmaceutical development.

Case Studies and Research Findings

  • Phospholipidosis :
    • A study indicated that compounds similar to this compound inhibit lysosomal phospholipase A2 (PLA2G15), which is linked to drug-induced phospholipidosis. This inhibition was observed in a library of drugs, suggesting potential therapeutic implications for managing phospholipid-related disorders .
  • Tumor Imaging :
    • Research on radiolabeled derivatives of the compound demonstrated its efficacy in brain tumor imaging. The (S)-enantiomer showed higher uptake in glioma cells compared to other compounds, indicating its potential as a diagnostic agent in oncology .
  • Antimicrobial Activity :
    • Investigations into the antimicrobial properties revealed that this compound exhibited inhibitory effects against specific bacterial strains, suggesting its utility in developing new antibiotics.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
(S)-2-Amino-5-[(18)F]fluoro-2-methylpentanoic AcidTumor imagingSystem L amino acid transport
4-Methylpentanoic AcidAntimicrobial propertiesDisruption of bacterial membranes
IsopropylamineNeurotransmitter modulationInhibition of neurotransmitter reuptake

Q & A

Q. What are the common synthetic routes for (S)-2-(Isopropylamino)-4-methylpentanoic acid, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis typically involves protecting the carboxyl group, followed by coupling with amino-protected intermediates. For example, benzyl protection (K₂CO₃, 75°C, 5 hours) and esterification with N-Boc-β-alanine (DCC/DMAP, 25°C, 19 hours) are critical steps to preserve stereochemistry . Catalytic hydrogenation (palladium carbon, H₂) is used for deprotection . Key considerations include:
  • Temperature control to avoid racemization.
  • Coupling reagents (e.g., DCC) to ensure high yields of intermediates.
  • Chiral resolution techniques (e.g., chiral HPLC) to confirm enantiopurity .

Table 1 : Example Synthesis Conditions from Related Compounds

StepReagents/ConditionsPurposeReference
ProtectionK₂CO₃, 75°CCarboxyl group protection
CouplingDCC/DMAP, 25°CAmide bond formation
DeprotectionPd/C, H₂Benzyl group removal

Q. How can researchers characterize the purity and enantiomeric excess (ee) of this compound?

  • Methodological Answer :
  • HPLC/MS : Use reverse-phase C18 columns with UV detection (λ = 210–220 nm) for purity assessment. Mobile phases often include acetonitrile/water with 0.1% TFA .
  • Chiral Chromatography : Employ chiral stationary phases (e.g., Chiralpak AD-H) with hexane/isopropanol gradients to determine ee .
  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm structural integrity. Key signals include the isopropylamino group (δ 1.0–1.2 ppm, doublet) and α-proton (δ 3.8–4.2 ppm, multiplet) .

Advanced Research Questions

Q. How do structural modifications at the isopropylamino group affect biological activity, and what methods validate these effects?

  • Methodological Answer :
  • SAR Studies : Replace the isopropyl group with bulkier substituents (e.g., tert-butyl) to assess steric effects on target binding. For example, analogs with 3,5-dichlorobenzyl groups showed enhanced ACE2 inhibition .
  • Biological Assays :
  • Enzymatic Inhibition : Measure IC₅₀ values using fluorogenic substrates (e.g., recombinant ACE2 assays) .
  • Cell-Based Models : Test cytotoxicity and target engagement in HEK293 cells overexpressing the receptor .
  • Computational Docking : Use Schrödinger Suite or AutoDock to predict binding modes and guide modifications .

Q. What challenges arise in resolving diastereomeric impurities, and which chromatographic methods are optimal?

  • Methodological Answer :
  • Challenge : Diastereomers with similar polarity (e.g., (S,R)- vs. (S,S)-configurations) complicate separation.
  • Solutions :
  • HILIC Chromatography : Utilize hydrophilic interaction liquid chromatography with zwitterionic columns (e.g., ZIC-cHILIC) to resolve polar diastereomers .
  • Ion-Pairing Reagents : Add heptafluorobutyric acid (HFBA) to mobile phases for improved peak symmetry .
  • Case Study : A study on (S)-2-(aminomethyl)-4-methylpentanoic acid achieved baseline separation using a Zorbax Eclipse Plus C18 column (2.1 × 150 mm, 3.5 µm) with 0.1% HFBA in acetonitrile/water .

Q. How does the compound’s stereochemistry influence its pharmacokinetic properties?

  • Methodological Answer :
  • Metabolic Stability : Compare (S)- and (R)-enantiomers in liver microsome assays (e.g., human CYP3A4 metabolism) .
  • Permeability : Use Caco-2 monolayers to assess intestinal absorption. The (S)-configuration often exhibits higher permeability due to optimized hydrogen bonding .
  • Plasma Protein Binding : Equilibrium dialysis with radiolabeled compounds to measure free fraction differences between enantiomers .

Data Contradictions and Validation

  • Stereochemical Assignments : Early studies relied on optical rotation, but recent work uses X-ray crystallography for unambiguous confirmation .
  • Biological Activity : Some analogs reported in show conflicting IC₅₀ values in enzymatic vs. cell-based assays, highlighting the need for orthogonal validation methods.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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